molecular formula C17H19N5O B3730980 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone

2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone

Cat. No.: B3730980
M. Wt: 309.4 g/mol
InChI Key: QCBKGGWGQJSALF-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has drawn attention in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone, can be achieved through several methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are preferred for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone apart is its specific substitution pattern and the presence of both quinazoline and pyrimidinone moieties.

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-9(2)14-8-15(23)21-17(20-14)22-16-18-11(4)12-7-10(3)5-6-13(12)19-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBKGGWGQJSALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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